GSK503-d8
Description
Contextualization of Histone Methyltransferases in Epigenetic Regulation
Histone methyltransferases are central to the epigenetic machinery, influencing gene transcription by modifying histone tails. These modifications can either promote or repress gene expression, depending on the specific residue being modified and the cellular context. The intricate interplay of various histone modifications creates a complex "histone code" that dictates chromatin dynamics and transcriptional outcomes.
Role of EZH2 in Gene Expression and Cellular Processes
Enhancer of zeste homolog 2 (EZH2) is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a major epigenetic regulator. mdpi.comresearchgate.netbmbreports.org The primary function of EZH2 within the PRC2 complex is to catalyze the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3). mdpi.commdpi.com This specific methylation mark is typically associated with transcriptional repression and the formation of facultative heterochromatin. bmbreports.org
EZH2 plays critical roles in a wide range of biological processes, including organ development, cellular differentiation, gene repression and imprinting, and DNA damage repair. mdpi.commdpi.com It is essential for maintaining cell fate decisions and stem cell plasticity. mdpi.com While its canonical function involves H3K27 trimethylation, increasing evidence highlights non-canonical roles for EZH2, including the methylation of non-histone proteins and involvement in gene activation through mechanisms independent of H3K27me3. mdpi.comresearchgate.netresearchgate.net
Aberrant EZH2 Activity in Disease Pathogenesis
Dysregulation of EZH2 activity is frequently observed in various human diseases, most notably cancer. mdpi.comd-nb.infomdpi.com Aberrant EZH2 expression or activating mutations can lead to the inappropriate silencing of tumor suppressor genes, promoting uncontrolled cell proliferation, invasion, and metastasis. mdpi.commdpi.com Gain-of-function mutations, particularly at tyrosine 641 (Y641), are commonly found in certain lymphomas, leading to increased H3K27 trimethylation levels. bmbreports.orgd-nb.info EZH2 can act as an oncogene in many cancers, although in some contexts, it may function as a tumor suppressor. d-nb.infomdpi.com Its aberrant expression has been linked to poor prognosis in various malignancies, including diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), melanoma, and myeloid malignancies. d-nb.infomdpi.commedkoo.com EZH2 dysregulation can result from genetic abnormalities like somatic mutations and chromosomal alterations, as well as translational and post-translational modifications. d-nb.info
Overview of GSK503 as a Prototypical EZH2 Inhibitor in Research
Given the significant role of aberrant EZH2 activity in disease, particularly cancer, EZH2 has emerged as a promising therapeutic target. This has driven the development of small molecule inhibitors aimed at blocking its methyltransferase activity. GSK503 is one such compound that has been utilized in research to probe the functions of EZH2.
Discovery and Early Characterization of GSK503
GSK503 is a potent and specific inhibitor of EZH2 methyltransferase activity. medkoo.commedchemexpress.comselleckchem.comabcam.com It was identified through high-throughput screening and subsequent optimization efforts. nih.gov Early characterization studies demonstrated that GSK503 inhibits both wild-type and mutant forms of EZH2 with similar potency. medchemexpress.comselleckchem.com Its mechanism of action involves competing with the cofactor S-adenosylmethionine (SAM), which is required for the methyl transfer reaction catalyzed by EZH2. nih.gov
Research findings have highlighted the efficacy of GSK503 in inhibiting EZH2 activity in various cellular and in vivo models. For instance, in a melanoma mouse model, GSK503 treatment stabilized the disease by inhibiting growth and significantly reducing metastasis formation. medkoo.com In human melanoma cells, EZH2 inactivation by GSK503 impaired proliferation and invasiveness. medkoo.com Studies in diffuse large B-cell lymphoma (DLBCL) cell lines showed that GSK503 causes growth inhibition. selleckchem.com Furthermore, research in mouse models of Lynch Syndrome colorectal carcinogenesis demonstrated that GSK503 treatment reduced adenoma multiplicity and altered gene expression, suggesting its potential as a preventive modality. researchgate.netnih.govnih.govaacrjournals.org GSK503 has been shown to reduce global H3K27me3 levels in treated mice, indicating effective target engagement. selleckchem.comresearchgate.netnih.govnih.govjci.org
The following table summarizes some key research findings related to GSK503's activity:
| Study Context | Model System | Key Finding | Citation |
| Melanoma Research | Mouse Model, Human Cells | Inhibits growth and metastasis, impairs proliferation and invasiveness. | medkoo.com |
| DLBCL Cell Line Studies | Cell Lines | Causes growth inhibition. | selleckchem.com |
| Lynch Syndrome Colorectal Carcinogenesis | Mouse Model, Organoids | Reduces adenoma multiplicity, alters gene expression, increases immune cells. | researchgate.netnih.govnih.gov |
| General EZH2 Inhibition Characterization | Biochemical Assays | Potent and specific inhibition of WT and mutant EZH2. | medchemexpress.comselleckchem.comabcam.com |
| Epigenetic Modulation in Colonic Mucosa | Mouse Model | Reduces global H3K27me3 levels. | selleckchem.comresearchgate.netjci.org |
Structural Relationship to Related Inhibitors (e.g., GSK126, GSK343)
GSK503 belongs to a class of EZH2 inhibitors developed by GlaxoSmithKline that share structural similarities. Two notable related inhibitors are GSK126 and GSK343. These compounds, including GSK503, often feature a 2-pyridone core structure and are competitive inhibitors of SAM. nih.govresearchgate.net While they share a common mechanism of inhibiting EZH2 methyltransferase activity, there can be differences in their potency, selectivity profiles (e.g., against EZH1), and pharmacokinetic properties. bmbreports.orgmedchemexpress.comnih.gov GSK126, for example, is also a potent and selective EZH2 inhibitor that has been more extensively studied and has entered clinical trials. nih.govresearchgate.netguidetopharmacology.org GSK343 is another potent and selective EZH2 inhibitor structurally related to GSK126 and GSK503. medchemexpress.comnih.govguidetopharmacology.orgtranscriptionfactor.orgoncotarget.com The development of these related inhibitors reflects an iterative process of structural modification and optimization to improve potency, selectivity, and pharmacological properties for research and potential therapeutic applications.
Fundamental Principles and Research Applications of Deuterium (B1214612) Labeling
Deuterium labeling is a technique used in chemical and biological research where one or more hydrogen atoms in a molecule are replaced by deuterium, a stable isotope of hydrogen with one neutron in addition to a proton. chem-station.commusechem.com This substitution increases the mass of the molecule without significantly altering its chemical properties or biological activity. chem-station.commusechem.com
The primary principle behind the utility of deuterium labeling is the kinetic isotope effect (KIE). chem-station.commusechem.com The bond between carbon and deuterium is slightly stronger than the bond between carbon and protium (B1232500) (the most common hydrogen isotope). musechem.com This difference in bond strength can lead to slower cleavage of C-D bonds compared to C-H bonds in metabolic processes catalyzed by enzymes. musechem.com
In research, deuterium labeling, as seen in compounds like GSK503-d8 (a deuterated form of GSK503), offers several key applications:
Pharmacokinetic Studies: Deuterium labeling allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a compound with high precision. By administering a deuterated version alongside the unlabeled compound, researchers can use mass spectrometry to differentiate and quantify the parent drug and its metabolites, providing detailed insights into metabolic pathways and rates. musechem.comacs.orgnih.gov This is particularly useful for understanding how a drug is processed by the body without significantly altering its pharmacological activity.
Metabolic Fate Elucidation: Deuterium labels can help identify specific sites of metabolic transformation on a molecule. If a C-H bond is cleaved during metabolism, the corresponding C-D bond in the deuterated analog may be more resistant, leading to a "deuterium-induced metabolic shift" or simply allowing for the detection of metabolites that retain the deuterium label. musechem.comacs.org
Quantitative Mass Spectrometry: Deuterium-labeled analogs are widely used as internal standards in quantitative mass spectrometry (LC-MS). musechem.comacs.org Because the deuterated standard has a nearly identical chemical structure to the analyte but a different mass, it behaves similarly during sample preparation and analysis, allowing for accurate quantification of the unlabeled compound in complex biological matrices.
Reaction Mechanism Studies: The kinetic isotope effect can be used to investigate the rate-limiting steps of enzymatic reactions and chemical transformations. chem-station.com
For a compound like this compound, the incorporation of deuterium atoms at specific positions provides a valuable tool for researchers studying its pharmacological profile. While the core EZH2 inhibitory activity is expected to be similar to the unlabeled GSK503, the deuterium labels enable more precise tracking and quantification in biological systems, facilitating detailed pharmacokinetic and metabolic studies that are crucial for drug discovery and development research.
Isotopic Labeling in Chemical Biology and Biomedical Research
Isotopic labeling involves the substitution of one or more atoms in a molecule with an isotope of the same element. In chemical biology and biomedical research, this technique is widely used for tracing metabolic pathways, quantifying molecules, studying reaction mechanisms, and improving the pharmacokinetic properties of drug candidates. rsc.orgacs.orgscispace.com Hydrogen isotopes, specifically deuterium (²H or D) and tritium (B154650) (³H or T), are particularly useful due to their ability to replace hydrogen atoms in organic molecules with minimal changes to chemical structure or biological activity, while significantly altering mass and sometimes reaction rates. acs.orgscispace.com
Deuterium labeling, in particular, is a common practice for preparing internal standards for mass spectrometry-based quantitative analysis of parent compounds and their metabolites. acs.orgresearchgate.net This is crucial for accurate measurement in complex biological matrices.
Specific Advantages of Deuterium Substitution for Mechanistic Studies
Deuterium substitution offers specific advantages for mechanistic studies primarily due to the kinetic isotope effect (KIE). The kinetic isotope effect arises from the difference in vibrational frequencies between bonds involving a light isotope (hydrogen) and a heavy isotope (deuterium). A C-D bond is stronger than a C-H bond. rsc.org This difference can lead to a slower rate for reactions where the C-H (or C-D) bond is broken in the rate-determining step. rsc.org
In the context of studying enzyme mechanisms or metabolic pathways, substituting a hydrogen with deuterium at a specific position can reveal whether the cleavage of that particular C-H bond is involved in the rate-limiting step of the reaction. rsc.orgacs.org If a significant decrease in reaction rate is observed upon deuterium substitution (a primary KIE), it indicates that the C-H bond cleavage is part of or influences the rate-determining step. This provides valuable insights into the enzymatic mechanism. rsc.orgacs.org
Furthermore, deuterium labeling allows for the tracking of specific parts of a molecule through complex biological systems using mass spectrometry. acs.orgscispace.comresearchgate.net The mass difference introduced by deuterium atoms makes it possible to distinguish the labeled compound from its endogenous counterparts or metabolites, facilitating the identification and quantification of the original molecule and its transformation products. acs.orgresearchgate.net This is particularly useful in drug metabolism studies to understand how a compound is processed by the body. acs.org
Research Significance and Academic Utility of this compound
This compound, as a deuterium-labeled version of the EZH2 inhibitor GSK503, holds significant research significance and academic utility. Its primary utility lies in facilitating quantitative studies and mechanistic investigations related to EZH2 inhibition and epigenetic regulation.
Researchers can use this compound as an internal standard in mass spectrometry-based assays to accurately quantify GSK503 levels in biological samples, such as cell lysates, tissue extracts, or animal models. acs.orgresearchgate.net This is essential for determining the concentration of the inhibitor at the site of action, understanding its distribution, and correlating concentration with observed biological effects.
Moreover, the deuterium labeling can be exploited in mechanistic studies to investigate the metabolic fate of GSK503. By tracking the labeled compound and its deuterated metabolites, researchers can gain insights into how GSK503 is metabolized by enzymes, potentially identifying specific metabolic pathways and enzymes involved. This information can be critical for understanding the compound's pharmacokinetics and potential drug-drug interactions, although dosage and administration information itself are excluded from this article.
In the context of epigenetic research, this compound can be used to study the dynamics of EZH2 engagement and the turnover of H3K27me3 in cells. While direct mechanistic studies utilizing the KIE of this compound on the EZH2 catalytic step would depend on the specific mechanism of EZH2 and where hydrogen/deuterium atoms are located relative to bond-breaking events, the label is highly valuable for quantitative studies of inhibitor binding and cellular target engagement.
The use of this compound contributes to the broader understanding of epigenetic modulation and the potential of EZH2 inhibitors as research tools or potential therapeutic agents. researchgate.netunimib.it Detailed research findings using GSK503 or its labeled variants often involve studies on their potency and selectivity against EZH2 compared to other methyltransferases or epigenetic enzymes. For instance, GSK503 has been reported to be a potent inhibitor of EZH2 with nanomolar IC50 and Ki values, showing high selectivity over EZH1 and a panel of other methyltransferases. abcam.com It has been shown to reduce cellular H3K27me3 levels and inhibit the growth of certain cancer cells in research settings. abcam.com Studies utilizing labeled versions like this compound would support the quantitative aspects of these findings and help elucidate the compound's behavior in complex biological systems.
Below is a table summarizing some key characteristics of GSK503 based on available information, which provides context for the utility of its deuterated form, this compound.
| Characteristic | Value / Description | Source |
| Target | EZH2 methyltransferase | abcam.com |
| GSK503 Potency (IC₅₀) | nM range | abcam.com |
| GSK503 Ki | 3 nM | abcam.com |
| Selectivity vs EZH1 | IC₅₀ = 633 nM | abcam.com |
| Selectivity vs other MTs | At least 4000-fold selective over 20 other methyltransferases | abcam.com |
| Effect on H3K27me3 | Reduces cellular levels | abcam.com |
Properties
Molecular Formula |
C₃₁H₃₀D₈N₆O₂ |
|---|---|
Molecular Weight |
534.72 |
Synonyms |
N-[(4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)methyl]-3-methyl-1-(1-methylethyl)-6-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]-1H-indole-4-carboxamide-d8; N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-3-methyl-1-(1-methylethyl |
Origin of Product |
United States |
Mechanistic Elucidation of Ezh2 Inhibition by Gsk503 Analogues
Biochemical and Enzymatic Characterization of EZH2 Inhibition
GSK503 has been characterized as a potent and specific inhibitor of EZH2 methyltransferase activity. Its inhibitory effects have been evaluated through various biochemical and enzymatic assays, providing insights into its binding affinities, enzyme kinetics, and selectivity profile.
Determination of Enzyme Kinetics and Binding Affinities (Kᵢᵃᵖᵖ, IC₅₀)
Studies have determined the apparent inhibition constant (Kᵢᵃᵖᵖ) and half-maximal inhibitory concentration (IC₅₀) values for GSK503 against EZH2. GSK503 demonstrates potent inhibition of EZH2 with Kᵢᵃᵖᵖ values reported in the range of 3 to 27 nM. nih.govmedchemexpress.com The IC₅₀ value for GSK503 against EZH2 has been reported as 8 nM. sigmaaldrich.com These values indicate a strong binding affinity and effective enzymatic inhibition of EZH2 by GSK503.
Table 1: Enzyme Kinetics and Binding Affinity of GSK503 for EZH2
| Parameter | Value | Target | Source |
| Kᵢᵃᵖᵖ | 3 - 27 nM | EZH2 | nih.govmedchemexpress.com |
| IC₅₀ | 8 nM | EZH2 | sigmaaldrich.com |
Comparative Analysis of Inhibition against Wild-Type and Mutant EZH2
GSK503 has been shown to inhibit the methyltransferase activity of both wild-type (WT) EZH2 and various mutant forms of EZH2 with similar potency. medchemexpress.comcaymanchem.commdpi.com This is particularly relevant as activating mutations in EZH2, such as those at tyrosine 641 (Y641), are found in certain cancers and contribute to altered H3K27 methylation patterns. nih.govcore.ac.ukoncotarget.com The comparable Kᵢᵃᵖᵖ values (3-27 nM) for both wild-type and mutant EZH2 indicate that GSK503 is effective regardless of the mutational status at key residues like Y641. medchemexpress.comsigmaaldrich.com
Table 2: Inhibition Potency of GSK503 against Wild-Type and Mutant EZH2
| Target Enzyme | Kᵢᵃᵖᵖ (nM) | Source |
| Wild-Type EZH2 | 3 - 27 | medchemexpress.comcaymanchem.com |
| Mutant EZH2 (e.g., Y641C, A677G, Y641F/H/N/S) | 3 - 27 | medchemexpress.comsigmaaldrich.com |
Selectivity Profiling Against Other Histone Methyltransferases and Acetylases
A crucial aspect of a therapeutic agent is its selectivity. GSK503 exhibits high selectivity for EZH2 over other related enzymes. It is reported to be more than 200-fold selective over EZH1, another component of the PRC2 complex that also possesses methyltransferase activity. medchemexpress.comsigmaaldrich.comcaymanchem.com Furthermore, GSK503 demonstrates greater than 4000-fold selectivity over a panel of 20 other human methyltransferases. sigmaaldrich.comcaymanchem.comabcam.com Selectivity profiling against a range of human histone deacetylases, GPCRs, kinases, and ion channels also indicates high specificity for EZH2. sigmaaldrich.comabcam.comabcam.co.jp In vitro biochemical assays against a panel of histone acetylases have also been conducted, showing little potency towards these enzymes. scientificlabs.ieselleckchem.comselleckchem.comtargetmol.com
Table 3: Selectivity Profile of GSK503
| Enzyme Class | Selectivity Ratio (GSK503 vs. Enzyme) | Source |
| EZH1 | >200-fold | medchemexpress.comsigmaaldrich.comcaymanchem.com |
| Other Histone Methyltransferases | >4000-fold | sigmaaldrich.comcaymanchem.comabcam.com |
| Histone Acetylases | Little potency | scientificlabs.ieselleckchem.comselleckchem.com |
Molecular and Cellular Mechanisms of Epigenetic Perturbation
The primary molecular and cellular mechanism by which GSK503 and its analogues exert their effects is through the inhibition of EZH2's catalytic activity within the PRC2 complex. This inhibition leads to significant changes in histone methylation patterns and subsequent alterations in gene expression.
Modulation of Histone H3 Lysine (B10760008) 27 Methylation Status (H3K27me3, H3K27me2, H3K27me1)
Inhibition of EZH2 by GSK503 directly impacts the methylation status of histone H3 at lysine 27. EZH2 is the primary enzyme responsible for catalyzing the mono-, di-, and trimethylation of H3K27, with a preference for substrates with less methylation (H3K27me0 > H3K27me1 > H3K27me2). genecards.org H3K27me3 is a well-established mark associated with transcriptional repression, particularly at promoters of developmental and differentiation-related genes. researchgate.netepigenie.comnih.gov
Treatment with GSK503 leads to a significant reduction in cellular H3K27me3 levels. abcam.comabcam.co.jpapexbt.com This reduction in trimethylation is a direct consequence of inhibiting EZH2's methyltransferase activity. While H3K27me3 is the most studied mark in the context of EZH2 inhibition and gene silencing, PRC2 activity also regulates H3K27me1 and H3K27me2. nih.govfrontiersin.org H3K27me2 is broadly distributed and thought to play a role in silencing non-cell-type-specific enhancers, while H3K27me1 can be associated with active promoters. epigenie.comnih.gov The inhibition of EZH2 by GSK503 is expected to broadly affect all three methylation states of H3K27 due to EZH2's role in their deposition, although the most pronounced effect is typically observed on H3K27me3. Studies have shown that GSK503 treatment can lead to a reduction in H3K27me3, H3K9me3, and H3K4me3 levels in certain contexts, while increasing active enhancer marks like H3K4me3 and H3K27Ac. jci.orgresearchgate.net
Derepression of Polycomb Repressive Complex 2 (PRC2) Target Genes
The reduction in repressive H3K27 methylation marks, particularly H3K27me3, upon EZH2 inhibition by GSK503 leads to the derepression of genes that were previously silenced by the PRC2 complex. caymanchem.com PRC2 targets include genes involved in cell cycle control, differentiation, and tumor suppression. core.ac.ukgenecards.orgresearchgate.net
Studies have shown that GSK503 treatment can restore the transcription of genes that are epigenetically silenced by EZH2. mdpi.com For example, in melanoma cells, GSK503 treatment increased the expression of EZH2 target genes such as deoxycytidine kinase (DCK), adenosylmethionine decarboxylase 1 (AMD1), and WD repeat domain 19 (WDR19). apexbt.com Derepression of tumor suppressor genes is considered a key mechanism by which EZH2 inhibitors like GSK503 exert their anti-proliferative effects. oncotarget.comresearchgate.net The reversal of epigenetic silencing at PRC2 target genes contributes to the observed cellular effects of GSK503, including growth inhibition and the potential restoration of more differentiated phenotypes. core.ac.ukapexbt.com
Impact on Global Histone Methylation Patterns
Inhibition of EZH2 by GSK503 leads to a significant reduction in global levels of H3K27me3. Studies in various cell lines and mouse models have consistently demonstrated this effect. For instance, treatment with GSK503 resulted in a marked reduction of K27 methylation in treated mice compared with controls, as evidenced by a decrease in the number of peaks corresponding to H3K27me3 in ChIP-Seq analysis. abcam.com Western blot analysis has also revealed a significant reduction in protein expression levels of H3K27me3 upon GSK503 treatment in colonic mucosa. abcam.comnih.gov This reduction in H3K27me3 indicates effective targeting of EZH2's catalytic function by GSK503. nih.gov
Beyond H3K27me3, GSK503 treatment can also influence other histone methylation marks. Some studies have observed decreased levels of H3K4me1 and H3K9me3, while levels of H3K4me3 have shown varied responses depending on the context. abcam.comnih.gov The global reduction of H3K27me3 is attributed not only to EZH2 inhibition but also potentially to the upregulation of lysine 27 demethylase (Kdm6a). nih.gov
Table 1: Impact of GSK503 on Histone Methylation Marks
| Histone Modification | Observed Change upon GSK503 Treatment | Reference |
| H3K27me3 | Decreased | abcam.comnih.govgoogleapis.combiorxiv.org |
| H3K4me1 | Decreased | abcam.comnih.gov |
| H3K9me3 | Decreased | abcam.com |
| H3K4me3 | Varied/Increased | abcam.comnih.gov |
Influence on Related Epigenetic Marks (e.g., H3K27 acetylation)
The epigenetic landscape is characterized by a dynamic interplay between various histone modifications. While EZH2 inhibition primarily targets H3K27 trimethylation, it also influences other marks, notably H3K27 acetylation (H3K27ac). H3K27ac is generally associated with active enhancers and gene transcription. Studies have shown that treatment with GSK503 leads to increased levels of H3K27ac. abcam.comnih.gov This increase in H3K27ac, alongside the decrease in the repressive H3K27me3 mark, is consistent with the derepression of genes that were previously silenced by EZH2-mediated methylation. abcam.comnih.gov
Signaling Pathway Crosstalk and Downstream Epigenetic Effects
The epigenetic modifications orchestrated by EZH2, and consequently altered by GSK503 analogues, have profound effects on various cellular signaling pathways, leading to downstream epigenetic effects on gene transcription and cellular fate.
Transcriptional Modulation of Cell Cycle Regulatory Genes
EZH2 plays a role in regulating the cell cycle by repressing the expression of cell cycle regulatory genes, particularly tumor suppressor genes. Inhibition of EZH2 with GSK503 has been shown to induce cell cycle arrest, often in the G1 phase, and slow down cell growth in various cancer cell types, including melanoma cells. This effect is mediated, in part, by the derepression of genes that negatively regulate the cell cycle, such as CDKN1A (p21). nih.gov By reducing H3K27me3 at the promoters of these genes, GSK503 treatment allows for their increased transcription, thereby promoting cell cycle inhibition.
Activation of Apoptotic Pathways and Markers
EZH2 inhibition by GSK503 analogues can also trigger the activation of apoptotic pathways. Research has indicated that GSK503 treatment leads to the activation of apoptotic markers and an increase in the sub-G1 cell population, which is indicative of apoptosis. abcam.comnih.gov The derepression of tumor suppressor genes upon EZH2 inhibition contributes to the induction of apoptosis. Furthermore, studies have explored the involvement of mitochondrial-dependent cell death pathways in EZH2 inhibition-induced apoptosis, noting changes in proteins related to these pathways.
Interplay with Other Regulatory Pathways (e.g., Hippo pathway)
While EZH2 inhibition broadly impacts numerous cellular processes and signaling networks, detailed direct evidence specifically outlining the interplay between GSK503 and the Hippo signaling pathway was not extensively found in the surveyed literature. However, epigenetic modifiers, including those affecting histone methylation, are known to interact with and influence various signaling pathways involved in cell growth, proliferation, and differentiation, such as the Hippo pathway which regulates YAP1 activity. Further research is needed to fully elucidate the specific crosstalk between GSK503-mediated EZH2 inhibition and the Hippo pathway.
Table 2: Downstream Cellular Effects of EZH2 Inhibition by GSK503
| Cellular Process | Observed Effect upon GSK503 Treatment | Related Mechanisms | Reference |
| Cell Cycle Progression | Inhibition (G1 arrest) | Derepression of cell cycle inhibitors (e.g., CDKN1A) | nih.gov |
| Apoptosis | Activation | Activation of apoptotic markers, Derepression of tumor suppressors | abcam.comnih.gov |
| Gene Transcription | Modulation (Derepression of silenced genes) | Reduction of H3K27me3, Increase in H3K27ac | abcam.comnih.gov |
Preclinical Investigation of Biological Activities in Non Human Models
In vitro Cell Culture Studies
In vitro studies using various cancer cell lines have been instrumental in characterizing the direct effects of GSK503 on cell proliferation, viability, and fundamental cellular processes.
Evaluation of Compound-Induced Growth Inhibition in Defined Cell Lines (e.g., DLBCL, Conjunctival Melanoma, Multiple Myeloma)
GSK503 has demonstrated the ability to inhibit cell growth in several cancer cell lines. In a panel of seven Diffuse Large B-cell Lymphoma (DLBCL) cell lines, GSK503 caused growth inhibition. Studies in conjunctival melanoma (CM) cell lines have also shown that both pharmacological inhibition of EZH2 with GSK503 and genetic depletion of EZH2 inhibited cell growth and colony formation in vitro. Furthermore, GSK503 has been shown to enhance the apoptosis of multiple myeloma (MM) cell lines in a concentration-dependent manner.
Assessment of Apoptosis and Cell Differentiation Induction in Cancer Cell Models
Investigations have explored GSK503's capacity to induce apoptosis and influence cell differentiation. Similar to genetic depletion of EZH2, GSK503 has been reported to activate apoptosis in conjunctival melanoma cells. In multiple myeloma cell lines, GSK503 treatment led to increased apoptosis rates and the expression of pro-apoptosis-related proteins such as BAX and cleaved caspase-3, while decreasing the expression of the anti-apoptosis-related protein BCL-2.
Investigation of Synergistic or Additive Effects with Co-Treatments (e.g., ABT737, Obatoclax)
The potential for GSK503 to enhance the effects of other therapeutic agents has been examined. In DLBCL cell lines, the growth inhibitory effects of GSK503 were observed to be enhanced when combined with ABT737 or Obatoclax. Preclinical models evaluating the combination of GSK503 and Obatoclax in mice bearing human DLBCL cell line xenografts (SUDHL4 and SUDHL6) demonstrated that while both compounds inhibited tumor growth individually, their combination resulted in a more potent and significantly suppressed tumor xenograft growth.
Analysis of Gene Expression Changes in Response to EZH2 Inhibition
EZH2 inhibition by GSK503 can lead to changes in gene expression, consistent with EZH2's role as a transcriptional repressor. Studies in multiple myeloma cell line models (MOLP-8 and RPMI-8226) treated with an EZH2 inhibitor showed significant upregulation of genes. In conjunctival melanoma cells, both pharmacological and genetic inactivation of EZH2 influenced EZH2-mediated gene transcription. Specifically, the tumor suppressor gene p21/CDKN1A was notably upregulated in CM cells following EZH2 knockdown. Transcriptomic changes following EZH2 inhibition with GSK503 have also been examined in colonic epithelium from mouse models, revealing altered expression of immune regulatory pathways.
In vivo Non-Human Animal Model Systems
In vivo studies using animal models provide crucial insights into the efficacy of GSK503 in a complex biological system, including its impact on tumor growth and metastasis.
Evaluation of EZH2 Inhibitor Efficacy in Xenograft Models (e.g., SUDHL4, SUDHL6, B16-F10 tumors)
GSK503 has been evaluated for its efficacy in various xenograft models. In male SCID mice bearing SUDHL4 and SUDHL6 tumors (DLBCL xenografts), GSK503 inhibited tumor growth. The combination of GSK503 and Obatoclax in these SUDHL4 and SUDHL6 xenograft models showed enhanced tumor growth suppression compared to either agent alone. In C57Bl/6 mice bearing murine B16-F10 tumors (melanoma model), GSK503 significantly reduced global H3K27me3 levels, inhibited tumor growth, and virtually abolished metastases formation. A zebrafish xenograft model of conjunctival melanoma also demonstrated that GSK503 profoundly attenuated tumor growth at a well-tolerated concentration.
Data Table: Summary of GSK503 Preclinical Findings
| Model System | Study Type | Key Finding | Relevant Section |
| DLBCL cell lines | In vitro | Inhibits growth, enhanced by ABT737 or Obatoclax | 3.1.1, 3.1.3 |
| Conjunctival Melanoma cell lines | In vitro | Inhibits growth, influences gene transcription, activates apoptosis | 3.1.1, 3.1.2, 3.1.4 |
| Multiple Myeloma cell lines | In vitro | Enhances apoptosis, increases pro-apoptotic proteins, decreases anti-apoptotic proteins | 3.1.1, 3.1.2 |
| SUDHL4 xenografts (mouse) | In vivo | Inhibits tumor growth, enhanced by Obatoclax | 3.2.1 |
| SUDHL6 xenografts (mouse) | In vivo | Inhibits tumor growth, enhanced by Obatoclax | 3.2.1 |
| B16-F10 xenografts (mouse) | In vivo | Inhibits tumor growth, reduces H3K27me3, abolishes metastases | 3.2.1 |
| Conjunctival Melanoma xenografts (zebrafish) | In vivo | Attenuates tumor growth | 3.2.1 |
Assessment of Tumor Growth Inhibition and Metastasis Suppression in Murine Models
Preclinical studies utilizing murine models have investigated the potential of GSK503-d8, an EZH2 inhibitor, to impede tumor growth and suppress metastasis. Research in male SCID mice bearing SUDHL4 and SUDHL6 tumors demonstrated that GSK503 inhibited tumor growth. targetmol.comselleckchem.com Furthermore, in C57Bl/6 mice bearing murine B16-F10 tumors, GSK503 significantly reduced global H3K27me3 levels, inhibited tumor growth, and notably diminished the formation of metastases. targetmol.comselleckchem.com
Studies in Genetically Engineered Mouse Models (e.g., Lynch Syndrome models, Ezh2 null phenocopy)
Genetically engineered mouse models (GEMMs) offer valuable platforms to investigate the pathogenic roles of genetic alterations in cancer and to pre-clinically evaluate new therapeutic principles within an intact tumor immune microenvironment. frontiersin.orgcriver.com GSK503 has been studied in a mouse model of Lynch Syndrome (LS) colorectal carcinogenesis, specifically the Villin-Cre;Msh2fl/fl;TgfβRII-KI (VCMsh2THu) model, to assess its effects on tumorigenesis and immune regulatory pathways. researchgate.netnih.govnih.gov Treatment with a preventive dose of GSK503 over 9 weeks significantly reduced adenoma multiplicity in these mice, indicating its efficacy as a preventive modality. researchgate.netnih.govnih.gov
Studies involving Ezh2 null phenocopy in mice have also been conducted to understand the developmental role of EZH2. Homozygous Ezh2 null mutants are deformed and underdeveloped, dying at an early developmental stage, suggesting EZH2 is required for normal development. bmbreports.org While the search results mention GSK503 phenocopying the effect of inhibiting EZH2 enzymatic activity during early development using GSK343, another EZH2 inhibitor, the direct use of this compound for Ezh2 null phenocopy is not explicitly detailed in the provided snippets. nih.gov
Investigation of Immunological Modulations in Animal Models (e.g., T-cell populations, germinal center formation)
GSK503 has been shown to modulate the immune landscape in animal models. In the VCMsh2THu mouse model of Lynch Syndrome, GSK503 treatment significantly increased CD4+ and CD8+ T cells in both splenocytes and colonic mucosa compared to controls. researchgate.netnih.govnih.gov This increase included distinct populations of cytotoxic T cells and B cells, suggesting an enhancement of immune surveillance and activity. nih.gov Specifically, GSK503 treatment led to a significant increase in total and activated cytotoxic T lymphocytes (CD8+/CD137+), stromal macrophages (CD68+), and activated helper T lymphocytes (CD4+/CD134+) in the large intestine of VCMsh2THu mice. nih.gov Significant increases in activated cytotoxic T lymphocytes (CD8+) and stromal macrophages (CD68+) were also observed in the small intestine. nih.gov Immune cell profiling from splenocytes of treated mice showed a significant increase in total CD8+ cells, activated CD8+ T cells, total CD4+ T cells, and CD335+ NK cells compared to untreated controls. nih.gov
EZH2 is also known to be required for germinal center (GC) formation. nih.govbiorxiv.orgcornell.edu Studies using GSK503 have investigated its impact on GC formation. In C57BL6 mice immunized with SRBC to induce GC formation, GSK503 treatment (150 mg/kg, i.p.) reduced the level of H3K27me3 in splenocytes, confirming inhibition of EZH2 catalytic function in vivo. targetmol.comselleckchem.comnih.gov This inhibition affects GC formation, indicating that EZH2 is required for this process and that its function is dependent on its histone methyltransferase activity. nih.gov Mutant EZH2 has been shown to induce GC hyperplasia, and GSK503 treatment abrogated this phenotype, demonstrating that the hyperplasia is dependent on increased histone methyltransferase activity. nih.gov
The following table summarizes the observed changes in immune cell populations in VCMsh2THu mice treated with GSK503:
| Immune Cell Population | Location | Observed Change (vs Control) | Statistical Significance |
| CD4+ T cells | Splenocytes | Increased | Not specified in snippet |
| CD8+ T cells | Splenocytes | Increased | Not specified in snippet |
| CD4+ T cells | Colonic mucosa | Increased | Not specified in snippet |
| CD8+ T cells | Colonic mucosa | Increased | Not specified in snippet |
| Total CD8+ T cells | Large Intestine | Increased | P = 0.0058 nih.gov |
| Activated CD8+ T cells (CD8+/CD137+) | Large Intestine | Increased | P < 0.0001 nih.gov |
| Stromal Macrophages (CD68+) | Large Intestine | Increased | P < 0.0001 nih.gov |
| Activated CD4+ T cells (CD4+/CD134+) | Large Intestine | Increased | P = 0.012 nih.gov |
| Activated CD8+ T cells | Small Intestine | Increased | P = 0.0055 nih.gov |
| Stromal Macrophages (CD68) | Small Intestine | Increased | P = 0.0062 nih.gov |
| Total CD8+ cells | Splenocytes | Increased | P = 0.0103 jci.org |
| Activated CD8+ T cells | Splenocytes | Increased | P < 0.0001 jci.org |
| Total CD4+ T cells | Splenocytes | Increased | P = 0.0007 jci.org |
| CD335+ NK cells | Splenocytes | Increased | P < 0.001 jci.org |
Application in Zebrafish Xenograft Models for Tumorigenesis Studies
Zebrafish xenograft models offer a valuable platform for studying tumorigenesis and evaluating potential cancer therapeutics in vivo. nih.govnih.govfrontiersin.org These models allow for the visualization of tumor cell behavior, including proliferation and migration, in a living organism due to the optical transparency of zebrafish embryos and juveniles. frontiersin.org GSK503 has been tested in a zebrafish model to evaluate its therapeutic effect on conjunctival melanoma (CM) cells. nih.gov CM cells labeled with a fluorescent protein were injected into zebrafish embryos. nih.gov GSK503 profoundly reduced the growth of CM cells at a well-tolerated concentration. nih.gov This indicates the utility of zebrafish xenograft models for assessing the efficacy of compounds like GSK503 in inhibiting tumor growth. nih.gov
Ex vivo and Organoid Research Models
Assessment of Compound Effects in Ex vivo Tissue Samples (e.g., colonic organoids)
Ex vivo approaches and organoid models represent valuable tools for preclinical drug discovery and disease modeling, allowing for the assessment of compound effects on human tissue biology. huborganoids.nlf1000research.com Colonic organoids have been utilized to assess the effects of GSK503 on immune regulatory pathways, tumorigenesis, and epigenetic reprogramming in the context of Lynch Syndrome. researchgate.netnih.govnih.gov Studies using the VCMsh2THu mouse model of LS colorectal carcinogenesis also incorporated ex vivo colonic organoids. researchgate.netnih.gov GSK503 significantly altered transcriptomic changes in VCMsh2THu organoids, showing tissue-specific tropism for dysplastic organoids. researchgate.net Autologous cocultures from mice treated with GSK503 revealed a striking reduction in viability, and these mice showed robust enrichment of immune cells within mucosal tissues. nih.gov
Analysis of Epigenetic Reprogramming within Organoid Systems
Organoid systems are increasingly used to study epigenetic alterations and the effects of epigenetic drugs. mdpi.comnih.gov These "mini-organs in a dish" can preserve the genetic and epigenetic makeup of the original tissue. huborganoids.nl In the context of GSK503, which is an EZH2 inhibitor, studies using colonic organoids from the LS mouse model have investigated epigenetic reprogramming. researchgate.netnih.govnih.gov Single-cell RNA sequencing and molecular analyses of colonic crypts from treated mice showed a reduction in H3K27 methylation levels. researchgate.netnih.govnih.gov ChIP sequencing further revealed decreased levels of H3K27me3 and H3K4me1, while levels of the active enhancer marks H3K4me3 and H3K27Ac increased in treated mice. researchgate.netnih.govnih.gov These findings collectively indicate that EZH2 inhibition by GSK503 enhances immune responses through epigenetic reprogramming in the genome of LS mice, and organoid systems contribute to understanding these epigenetic changes. researchgate.netnih.govnih.gov
Analytical and Methodological Applications of Deuterium Labeling for Gsk503 D8 Research
Application in Research-Scale Pharmacokinetic and Metabolic Stability Studies
Deuterium (B1214612) labeling is extensively used in preclinical research to understand how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and its susceptibility to metabolic breakdown (metabolic stability). nih.gov
Utilizing Deuterium Labeling for Compound Tracing in Biological Matrices
Deuterium-labeled compounds serve as effective tracers in complex biological matrices such as plasma, urine, and tissue samples. By administering a known amount of the labeled compound (GSK503-d8) alongside or instead of the unlabeled compound (GSK503), researchers can distinguish the administered compound from endogenous substances or background noise during analysis. kcasbio.com
Mass spectrometry (MS) is a primary analytical technique for tracing deuterium-labeled compounds. The mass difference introduced by the deuterium atoms results in a distinct mass-to-charge ratio (m/z) for the labeled compound compared to its unlabeled counterpart. nih.govmdpi.com This allows for selective detection and quantification of the administered this compound, even at low concentrations within biological samples. This technique is crucial for determining the concentration-time profile of the compound in various biological fluids and tissues, providing insights into its absorption and distribution.
Evaluation of Metabolic Pathways and Transformations in Preclinical Models
Deuterium labeling is invaluable for elucidating the metabolic fate of a compound. Metabolic transformations often involve the breaking of carbon-hydrogen bonds. When deuterium is substituted at a metabolically labile position, the stronger carbon-deuterium bond can slow down the reaction rate at that specific site, a phenomenon known as the kinetic isotope effect (KIE). scienceopen.comcopernicus.org By comparing the metabolic profiles of GSK503 and this compound, researchers can identify the specific sites on the molecule where metabolism occurs and the relative importance of different metabolic pathways.
In preclinical models, such as rodents, the administration of this compound allows for the tracking of the labeled compound and its deuterated metabolites. mdc-berlin.deelifesciences.org Analysis of biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) can identify and quantify these deuterated metabolites. kcasbio.comnih.gov A decrease in the formation rate of a specific deuterated metabolite compared to its unlabeled counterpart indicates that the deuterium label is located at or near a site involved in that metabolic transformation, providing direct evidence of the metabolic pathway. This approach helps in understanding how GSK503 is processed by the body and can reveal potential metabolic liabilities.
Studies using deuterium labeling have demonstrated its utility in evaluating metabolic stability and identifying metabolic hotspots in various compounds. For instance, deuteration has been shown to improve metabolic stability and alter metabolic profiles by blocking oxidation at specific sites. hyphadiscovery.comnih.gov
Role in Quantitative Bioanalysis for Preclinical Research
Quantitative bioanalysis, the measurement of drug concentrations in biological matrices, is essential for pharmacokinetic and toxicokinetic studies in preclinical research. Deuterium-labeled internal standards are considered the gold standard in quantitative bioanalysis using LC-MS/MS. kcasbio.comresearchgate.netscispace.com
Development of Mass Spectrometry-Based Assays for Compound Quantification
Mass spectrometry, particularly LC-MS/MS, is the cornerstone of quantitative bioanalysis due to its sensitivity and selectivity. kcasbio.comnih.gov Developing a robust MS-based assay for GSK503 quantification in biological matrices involves optimizing sample preparation, chromatographic separation, and MS detection parameters.
The use of a deuterium-labeled analog, this compound, is critical in these assays. The labeled compound behaves almost identically to the unlabeled analyte during sample extraction and chromatographic separation. kcasbio.comresearchgate.net However, in the mass spectrometer, they produce distinct ions due to the mass difference. By monitoring specific transitions for both the unlabeled GSK503 and the labeled this compound using multiple reaction monitoring (MRM), the concentration of the unlabeled analyte can be accurately determined based on the ratio of the analyte peak area to the internal standard peak area. bioanalysis-zone.com
Use as an Internal Standard in Analytical Method Validation
This compound serves as an ideal internal standard (IS) in the validation of quantitative bioanalytical methods for GSK503. scispace.combioanalysis-zone.com An internal standard is added to all samples (standards, quality controls, and unknowns) at a fixed concentration before sample processing. It helps to compensate for potential variations that can occur during sample preparation (e.g., extraction efficiency), chromatographic injection and separation, and ionization efficiency in the mass spectrometer. kcasbio.combioanalysis-zone.com
The use of a stable isotope-labeled internal standard like this compound is preferred over structural analogs because it closely mimics the physicochemical properties of the analyte, ensuring that it experiences the same matrix effects and recovery losses. researchgate.netbioanalysis-zone.com This co-elution and similar behavior help to normalize the analytical signal, leading to improved accuracy and precision of the quantitative method. Method validation typically involves assessing parameters such as accuracy, precision, linearity, lower limit of quantification (LLOQ), and matrix effects, with the internal standard playing a crucial role in ensuring the reliability of these parameters. bioanalysis-zone.com
However, it is worth noting that even with stable labeled internal standards, potential issues like chromatographic separation due to deuterium isotope effects or hydrogen/deuterium exchange can occur, which need to be considered during method development and validation. kcasbio.comresearchgate.net
Investigation of Kinetic Isotope Effects in EZH2-Mediated Reactions
Deuterium labeling can be a valuable tool for investigating the mechanism of enzyme-catalyzed reactions, including those mediated by EZH2. The kinetic isotope effect (KIE) can provide insights into the rate-determining step of a reaction and the involvement of C-H bond cleavage at a specific position. copernicus.org
While direct information on KIE studies of this compound specifically in the context of EZH2-mediated reactions was not extensively found in the provided search results, the principle of using deuterium labeling to study enzyme mechanisms is well-established. By synthesizing this compound with deuterium at specific positions hypothesized to be involved in the catalytic interaction with EZH2 or in potential metabolic transformations catalyzed by EZH2 (if any), researchers could potentially probe the reaction mechanism.
Measuring the reaction rate of EZH2 in the presence of GSK503 compared to this compound could reveal a KIE if the deuterated position is involved in a rate-limiting step involving C-H bond cleavage or rehybridization. A significant KIE (typically > 1 for a normal KIE, where the light isotope reacts faster) would suggest that the step involving the deuterated position is at least partially rate-determining. copernicus.org Such studies can provide fundamental insights into the enzymatic activity of EZH2 and how inhibitors like GSK503 interact with the enzyme at a mechanistic level.
Elucidating Rate-Limiting Steps in Enzymatic Mechanisms
Deuterium labeling is a well-established technique for investigating enzymatic reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs) symeres.comresearchgate.netnih.gov. A KIE occurs when the rate of a reaction is altered by the substitution of an atom with one of its isotopes symeres.com. By comparing the reaction rates of a compound and its deuterated analog, researchers can gain insights into the transition state of the rate-determining step symeres.comresearchgate.net.
In the context of enzymatic reactions, such as the methylation catalyzed by EZH2 which is inhibited by GSK503, deuterium substitution at or near a bond being broken or formed in the rate-limiting step can lead to a measurable change in the reaction rate symeres.comnih.gov. A primary KIE is observed when the isotopic substitution occurs at a bond directly involved in the step, while a secondary KIE occurs when the substitution is at a nearby atom researchgate.net. Analyzing the magnitude and location of KIEs can help pinpoint which bond-breaking or bond-forming event is rate-limiting and provide details about the transition state structure symeres.comresearchgate.net.
While general principles support the use of deuterium-labeled enzyme inhibitors like this compound for such studies, specific published research detailing the application of this compound to elucidate the rate-limiting steps of the EZH2 enzymatic mechanism through KIE analysis was not extensively found in the provided search results. However, the deuterium labeling on the piperazine (B1678402) ring of this compound lgcstandards.com could potentially be strategically positioned to investigate specific aspects of the interaction between GSK503 and EZH2, or the subsequent metabolic fate of the inhibitor, which might involve enzymatic processes.
Probing Reaction Mechanisms through Deuterium Substitution
Beyond enzymatic studies, deuterium substitution is broadly applied to probe chemical reaction mechanisms and track the fate of specific atoms within a molecule during a transformation symeres.comprinceton.eduresearchgate.net. By introducing deuterium at a defined position, researchers can follow the movement of the labeled atom through a reaction pathway using analytical techniques such as mass spectrometry or Nuclear Magnetic Resonance (NMR) spectroscopy symeres.com. This allows for the identification of intermediates, the assessment of bond cleavage and formation events, and the confirmation or refutation of proposed mechanisms symeres.comresearchgate.net.
For this compound, the deuterium atoms are located on the methylpiperazine group lgcstandards.com. This specific labeling pattern can be utilized to study the metabolic pathways of GSK503. By administering this compound and analyzing biological samples (e.g., plasma, urine) using mass spectrometry, researchers can distinguish the parent compound from its metabolites symeres.comprinceton.edu. The presence or absence of deuterium in specific fragments of metabolites can provide crucial information about which parts of the molecule are modified and the sequence of metabolic transformations symeres.comprinceton.edu. This is particularly valuable in drug metabolism studies to understand how the body processes the compound.
Furthermore, deuterium substitution can influence reaction rates through KIEs, providing insights into the transition states of non-enzymatic reactions as well symeres.comresearchgate.net. While the primary focus for a compound like GSK503 might be its interaction with its biological target, understanding its chemical stability and potential degradation pathways can also be important, and deuterium labeling can aid in these investigations.
Development of Stable Isotope Labeled Reference Materials
Stable isotope labeled compounds, including deuterated analogs like this compound, are indispensable as reference materials in analytical chemistry symeres.comlgcstandards.comlgcstandards.comlumiprobe.comsilantes.com. Their primary use is in quantitative analysis, particularly with mass spectrometry-based techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) symeres.comlgcstandards.comlumiprobe.com.
This compound is commercially available as a stable isotope labeled compound lgcstandards.comclinisciences.com, explicitly marketed as a reference standard lgcstandards.com. In quantitative mass spectrometry, a precisely known amount of the stable isotope labeled analog (e.g., this compound) is added to a sample containing the unlabeled compound (GSK503) symeres.comlumiprobe.com. Because the labeled and unlabeled compounds are chemically identical except for the isotopic substitution, they behave very similarly during sample preparation and chromatographic separation symeres.com. However, their different masses allow them to be distinguished and quantified independently by the mass spectrometer symeres.comlumiprobe.com.
This internal standard method using stable isotope labeled reference materials like this compound offers significant advantages:
Improved Accuracy and Precision: It compensates for variations in sample preparation, matrix effects, and instrument variability, leading to more accurate and precise quantification of the unlabeled analyte symeres.comlgcstandards.comlgcstandards.com.
Reliable Recovery Correction: By tracking the recovery of the internal standard, the method accounts for any loss of the analyte during sample processing lgcstandards.comlgcstandards.com.
Enhanced Specificity: The distinct mass of the labeled standard helps confirm the identity of the analyte in complex matrices symeres.comlumiprobe.com.
Therefore, this compound serves as a critical reference standard for the accurate and reliable quantification of GSK503 in various matrices, which is essential for research studies involving this compound.
Advanced Methodologies for Target Identification and Validation in Epigenetics Research
High-Throughput Screening Approaches for Compound Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify molecules that modulate a specific biological target. Both biochemical and cell-based assays are critical in this process for discovering and characterizing compounds like GSK503.
The initial discovery of EZH2 inhibitors relies on robust biochemical assays designed for high-throughput screening. d-nb.info These assays directly measure the enzymatic activity of purified EZH2, typically as part of the Polycomb Repressive Complex 2 (PRC2). nih.gov The fundamental principle involves incubating the EZH2 enzyme with its substrates—the cofactor S-adenosyl-L-methionine (SAM) and a histone H3-derived substrate—in the presence of test compounds. nih.gov
Assay development for EZH2 often utilizes either a peptide sequence from the H3 tail or full-length nucleosomes as the substrate for methylation. nih.gov The enzymatic reaction, the transfer of a methyl group from SAM to lysine (B10760008) 27 of histone H3 (H3K27), can be detected using various methods, such as radioactivity-based assays that use tritium-labeled SAM ([³H]-SAM) or proximity-based assays like AlphaScreen®. d-nb.infonih.gov Through such screening campaigns, GSK503 was identified as a potent, SAM-competitive inhibitor of EZH2. nih.gov It demonstrates high specificity for EZH2 over other histone methyltransferases. medchemexpress.com
| Parameter | Value | Selectivity | Source(s) |
| Ki (app) | 3 - 27 nM | - | medchemexpress.comnih.gov |
| EZH1 IC50 | 633 nM | >200-fold vs. EZH2 | medchemexpress.comabcam.com |
| Selectivity vs. other HMTs | >4000-fold | Highly Specific | medchemexpress.comabcam.com |
Table 1: Biochemical Profile of GSK503. This table summarizes the key biochemical parameters defining the potency and selectivity of GSK503 as an EZH2 inhibitor.
Following biochemical identification, cell-based phenotypic screens are essential to confirm that a compound can effectively engage its target within a cellular context and elicit a desired biological response. For an EZH2 inhibitor, a key phenotype is the reduction of cellular H3K27 trimethylation (H3K27me3) levels, which GSK503 achieves effectively. abcam.com Another critical phenotype is the inhibition of cancer cell proliferation.
GSK503 has been evaluated in cell-based assays using various cancer cell lines. In a screen of EZH2 inhibitors against pediatric acute monocytic leukemia (THP-1) cells, GSK503 demonstrated anti-proliferative effects. nih.gov It has also shown a significant inhibitory effect on the growth of diffuse large B-cell lymphoma (DLBCL) cells. nih.gov These cell-based studies confirm that the biochemical potency of GSK503 translates into tangible anti-cancer activity.
| Cell Line | Phenotypic Effect | Finding | Source(s) |
| THP-1 (Leukemia) | Anti-proliferative | Induced cytotoxicity at 1.3 µM | nih.gov |
| DLBCL | Growth Inhibition | Significantly inhibited proliferation | nih.gov |
| 67NR (Breast Cancer) | Tumor Growth Inhibition | Abrogated tumor growth in vivo | researchgate.net |
Table 2: Phenotypic Effects of GSK503 in Cancer Cells. This table outlines the observed biological effects of GSK503 in different cancer cell models, demonstrating its activity in a cellular environment.
Genomic and Epigenomic Profiling Techniques
To understand the precise molecular consequences of EZH2 inhibition by GSK503, researchers employ advanced genomic and epigenomic techniques. These methods provide a global view of the changes in histone modifications, gene expression, and cellular heterogeneity following treatment.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful method used to map the genome-wide locations of specific histone modifications. In the context of EZH2 inhibition, ChIP-seq is crucial for confirming the reduction of the repressive H3K27me3 mark at target gene promoters and for identifying other changes in the epigenetic landscape.
A study using a mouse model of Lynch syndrome found that treatment with GSK503 led to significant epigenetic reprogramming. nih.gov ChIP-seq analysis of colonic crypts from these mice revealed the expected decrease in the repressive H3K27me3 mark. nih.gov Interestingly, the analysis also showed a decrease in another repressive mark, H3K4me1, alongside an increase in active enhancer marks H3K4me3 and H3K27Ac, indicating a broader remodeling of the chromatin state towards a more active configuration. nih.gov
| Histone Mark | Function | Effect of GSK503 Treatment | Source(s) |
| H3K27me3 | Repressive | Decreased | nih.gov |
| H3K4me1 | Repressive | Decreased | nih.gov |
| H3K4me3 | Active | Increased | nih.gov |
| H3K27Ac | Active | Increased | nih.gov |
Table 3: Changes in Histone Marks Following GSK503 Treatment. This table details the alterations in key repressive and active histone modifications as measured by ChIP-seq in a mouse model treated with GSK503.
RNA Sequencing (RNA-Seq) provides a comprehensive snapshot of the transcriptome, allowing researchers to determine how inhibiting EZH2 with GSK503 affects global gene expression. By reversing the H3K27me3-mediated silencing of tumor suppressor genes, EZH2 inhibitors are expected to reactivate their expression.
Analysis of the transcriptomic responses to GSK503 in a mouse model demonstrated the activation of specific cellular pathways. nih.gov The observed changes in gene expression were consistent with an enhanced anti-tumor immune response and the induction of apoptosis, aligning with the functional outcomes of tumor reduction. nih.gov
While bulk RNA-seq provides an average of gene expression across a population of cells, single-cell RNA sequencing (scRNA-Seq) offers much higher resolution by profiling the transcriptome of individual cells. This is particularly valuable in cancer research for understanding the heterogeneity of cell populations within a tumor and their differential responses to therapy.
In the study of GSK503's effects in a Lynch syndrome mouse model, scRNA-Seq was employed to dissect the cellular responses in colonic crypts. nih.gov This high-resolution analysis revealed the activation of immune and apoptotic markers within the cell populations. nih.gov Furthermore, the data showed that GSK503 treatment led to a significant increase in the numbers of CD4+ and CD8+ T cells in both the colonic mucosa and splenocytes, providing a specific cellular mechanism for the observed enhancement of anti-tumor immunity. nih.gov
Computational and Systems Biology Modeling
Computational and systems biology approaches utilize mathematical and algorithmic models to understand complex biological systems. columbia.edumssm.edumskcc.org These methods are crucial for integrating large-scale datasets to predict how perturbations, such as the introduction of an inhibitor like GSK503, affect cellular networks and phenotypes.
Genome-scale metabolic models (GEMs) are mathematical frameworks that encompass the known metabolic reactions within an organism, linking genes to proteins and their functions. nih.govnih.gov By simulating the metabolic flux through these networks, researchers can predict how genetic or pharmacological interventions might affect cell growth and survival, thereby identifying potential therapeutic targets. mdpi.com A comprehensive review of current scientific literature did not yield specific studies that have applied genome-scale metabolic modeling directly to the analysis of GSK503's effects.
Mathematical modeling is essential for interpreting dynamic cellular processes, such as the synthesis and degradation of cellular components (turnover). These models can be applied to data from labeling studies (e.g., using stable isotopes) to quantify the rates of these processes. While deuterated compounds like GSK503-d8 are often used in such studies to trace the metabolism and pharmacokinetics of a drug, there is no specific information available in the reviewed literature detailing the use of mathematical models of cellular turnover in conjunction with this compound.
Gene network analysis, including techniques like Weighted Gene Co-expression Network Analysis (WGCNA), allows researchers to identify modules of highly correlated genes. mdpi.comnih.gov By analyzing how these modules relate to disease states or drug treatments, it is possible to identify key driver genes and pathways that can serve as therapeutic targets. nih.govmdpi.com This approach provides a systems-level view of gene regulation. However, specific applications of gene module pair-based network analysis to identify targets or understand the mechanism of GSK503 have not been reported in the available scientific literature.
Functional Genomic Approaches for Target Validation
Functional genomics employs large-scale, systematic techniques to understand the relationship between genes and their functions. These approaches are invaluable for validating the targets of pharmacological agents like GSK503 and for discovering genetic factors that confer sensitivity or resistance.
CRISPR/Cas9 technology allows for precise editing of the genome, enabling researchers to knock out genes and observe the resulting phenotype. mdpi.com Genome-wide CRISPR screens have been instrumental in validating the therapeutic target of GSK503, EZH2. By systematically knocking out every gene in cancer cells, these screens have independently identified EZH2 as a critical dependency for the growth and survival of certain cancers, thus providing a strong genetic rationale for pharmacological inhibition. aacrjournals.orgpnas.org
For instance, a genome-wide CRISPR screen in androgen receptor-positive castration-resistant prostate cancer (CRPC) models identified EZH2 as a top hit, confirming its essential role in this context. aacrjournals.org Similarly, CRISPR-based dependency mapping in desmoid tumors revealed EZH2 as a key vulnerability, and subsequent treatment with an EZH2 inhibitor led to tumor regression. nih.gov These genetic findings align with and support the therapeutic hypothesis for EZH2 inhibitors like GSK503.
| Cancer Type | Key Finding | Reference |
|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) | EZH2 was identified as a dependency in a genome-wide CRISPR screen in AR-positive models. | aacrjournals.org |
| Desmoid Tumors | In vivo CRISPR screening identified EZH2 as a genetic dependency. | nih.gov |
| MYCN-amplified Neuroblastoma | CRISPR-Cas9 screen revealed a dependency on EZH2 for tumor growth. | scholarmagic.com |
| Epithelioid Sarcoma / Rhabdoid Tumors | A genome-wide CRISPR screen identified RB1 loss as a top mediator of resistance to EZH2 inhibition. | aacrjournals.org |
| Prostate Cancer | CRISPR-Cas9 screens identified DNA repair genes as determinants of the growth-inhibitory effects of EZH2 inhibitors. | pnas.org |
RNA interference (RNAi) is a biological process for sequence-specific gene silencing mediated by small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs). wikipedia.orgnih.gov Like CRISPR, RNAi is a powerful tool for target validation. Studies using RNAi to silence EZH2 have demonstrated its critical role in various cellular processes, including cell cycle progression and proliferation in cancer cells.
Advanced Research Perspectives and Future Directions for Ezh2 Inhibitor Development
Exploration of Resistance Mechanisms in Preclinical Models
Despite the initial success of EZH2 inhibitors in certain cancer types, the development of resistance remains a significant challenge in achieving durable therapeutic responses. Preclinical models are instrumental in identifying and characterizing the mechanisms underlying both intrinsic and acquired resistance to EZH2 inhibition. Research using EZH2 inhibitors, including GSK503, has shed light on how cancer cells adapt to evade the effects of these targeted therapies.
Identification of Genetic and Epigenetic Adaptations Conferring Resistance
Resistance to EZH2 inhibitors can arise through various genetic and epigenetic alterations. Studies have identified that resistance can be mediated by acquired mutations that converge on specific signaling pathways. For instance, in SMARCB1-deficient sarcomas and rhabdoid tumors, acquired mutations affecting the RB1/E2F axis have been shown to decouple EZH2-dependent differentiation and cell cycle control, allowing tumor cells to escape the cell cycle arrest induced by EZH2 inhibition. biorxiv.orgnih.govaacrjournals.orgnih.gov Loss of the chromatin regulator NSD1 is another mechanism contributing to EZH2 inhibitor resistance in SMARCB1-deficient tumors. stjude.orgnih.gov Furthermore, resistance can involve bypass mechanisms, such as the activation of the insulin-like growth factor receptor 1 (IGF-1R), MEK, or PI3K pathways. nih.gov Epigenetic adaptations also play a role, including changes in DNA methylation patterns and the potential emergence of EZH1 expression, which can compensate for EZH2 inhibition as EZH1 also contributes to H3K27 methylation. nih.gov
Strategies to Overcome Acquired Resistance in Research Settings
Understanding resistance mechanisms is crucial for developing strategies to overcome them. Preclinical research explores various approaches to re-sensitize resistant cells to EZH2 inhibition. One strategy involves targeting the identified bypass pathways. For example, in SMARCB1-deficient tumors resistant to Tazemetostat (B611178) due to RB1/E2F pathway alterations, combining EZH2 inhibition with targeting cell cycle kinases downstream of the G1-S checkpoint, such as AURKB, has shown promise in preclinical models. biorxiv.orgnih.govaacrjournals.orgnih.gov Targeting EED, a non-enzymatic subunit of the PRC2 complex, has also been explored as a strategy to overcome resistance conferred by certain EZH2 resistance mutations that affect drug binding to the SET domain. aacrjournals.orgnih.gov In PTEN-mutated cancers exhibiting resistance to EZH2 inhibitors, co-treatment with taxanes has been shown to overcome this resistance, mediated in part by the induction of nuclear localization of FOXO1. uni-freiburg.de These findings highlight the potential of rational combination therapies based on the specific resistance mechanisms.
Rational Design of Next-Generation EZH2 Inhibitors
The insights gained from studying existing EZH2 inhibitors and resistance mechanisms inform the rational design of next-generation compounds with improved properties. The goal is to develop inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles, potentially overcoming limitations of earlier compounds.
Strategies for Modulating Drug-Target Residence Times
Drug-target residence time, the duration a drug remains bound to its target, is an important factor influencing efficacy. Strategies for modulating drug-target residence times are being explored in the design of next-generation EZH2 inhibitors. Preliminary studies, including those with GSK's indole (B1671886) series (structurally related to GSK503), have suggested that target occupancy can be prolonged by allosteric binding. researchgate.net Optimization efforts have identified structural modifications, such as the incorporation of a 4-thiomethyl pyridone, that can lead to significantly increased potency and prolonged residence time for EZH2 inhibitors. acs.orgnih.gov Kinetic methodologies are being developed to study EZH2-inhibitor binding kinetics and guide the design of compounds with optimized residence times, potentially leading to improved cellular potency and more durable target inhibition. nih.gov
Development of Highly Selective and Potent Analogues
Achieving high selectivity and potency is paramount for minimizing off-target effects and maximizing therapeutic efficacy. GSK503 itself was developed through high-throughput screening and chemical optimization, demonstrating high potency against EZH2 and significant selectivity over EZH1 and other methyltransferases. nih.govtranscriptionfactor.orgamericanelements.com The development of next-generation inhibitors continues to focus on these aspects. Rational design approaches, often guided by structural information and structure-activity relationship studies, aim to create analogues with even greater affinity and specificity for EZH2. researchgate.netbiorxiv.org This includes exploring different chemical scaffolds and substitutions to optimize interactions within the EZH2 binding pocket and minimize binding to related enzymes like EZH1, although dual EZH1/2 inhibitors are also being developed as a strategy to address resistance mechanisms involving EZH1 compensation. nih.gov
Preclinical Evaluation of Combination Therapies
Given the complexity of cancer and the emergence of resistance, combination therapies involving EZH2 inhibitors are a major focus of preclinical research. These studies aim to identify rational drug combinations that enhance antitumor activity, overcome resistance, or broaden the spectrum of responsive cancers.
Preclinical studies have evaluated GSK503 in combination with other therapeutic agents. In diffuse large B-cell lymphoma (DLBCL) models, GSK503 has shown enhanced activity when combined with BH3 mimetics, suggesting a synergistic effect in suppressing tumor growth. nih.gov In melanoma models, inhibiting EZH2 with GSK503 has been shown to reverse resistance mechanisms to immunotherapies, leading to improved synergy with different immunotherapies and enhanced antitumor cytotoxicity. nih.govjkchemical.commdpi.com
Beyond GSK503, preclinical research with other EZH2 inhibitors is exploring combinations with a range of agents, including chemotherapy (such as cisplatin (B142131) in lung, ovarian, and breast cancers) mdpi.com, targeted therapies, and immunotherapies like immune checkpoint blockers and CAR-T cell therapy. nih.govecancer.orgnews-medical.net These combinations aim to leverage the epigenetic effects of EZH2 inhibition to modulate the tumor microenvironment, enhance immune cell activity, or overcome resistance to the partner therapy. For example, EZH2 inhibition can increase the expression of immune checkpoint molecules and enhance the efficacy of immunotherapies. nih.govecancer.org Preclinical studies are crucial for identifying the most effective combinations and understanding the underlying mechanisms of synergy.
Synergistic Interactions with Other Epigenetic Modulators
Combinations of EZH2 inhibitors with other epigenetic modulators have shown promising synergistic effects in preclinical studies. For instance, the combination of the EZH2 inhibitor GSK126 with the histone deacetylase (HDAC) inhibitor romidepsin (B612169) demonstrated potent synergy in lymphoma cell lines characterized by EZH2 dysregulation. This synergy was linked to the modulation of H3K27 acetylation and methylation and the disruption of the PRC2 complex researchgate.net. Similarly, a combination of EZH2 and HDAC inhibitors exhibited synergy in glioblastoma brain tumor-initiating cells, augmenting apoptosis and increasing DNA damage oncotarget.com. Research also indicates synergistic antitumor effects when combining EZH2 inhibitors with DOT1L inhibitors in B-cell lymphoma models ashpublications.org. These combinations cooperatively suppress cell cycle genes and upregulate genes involved in interferon signaling ashpublications.org.
Combination with Conventional and Targeted Therapies in Research Models
Combining EZH2 inhibitors with conventional chemotherapy or targeted therapies is another active area of research. In preclinical models of EZH2-mutant NHL, combining the EZH2 inhibitor EPZ-6438 with conventional chemotherapy showed synergistic effects in preventing tumor growth nih.gov. EZH2 inhibition has also been found to sensitize certain non-small cell lung cancers (NSCLC) with specific mutations (BRG1/SMARCA4 loss-of-function or EGFR gain-of-function) to TopoII inhibitors nih.gov. In prostate cancer models, the combination of etoposide (B1684455) with GSK126 significantly increased the death of murine and human prostate cancer cell lines nih.gov. GSK503 has also been investigated in combination studies, showing synergistic inhibitory effects with a HOTAIR-EZH2 interaction inhibitor and cisplatin in ovarian cancer stem cells aacrjournals.orgbiorxiv.org.
Studies in castration-resistant prostate cancer (CRPC) models have shown that combining EZH2 inhibitors like GSK126 with androgen receptor pathway inhibitors such as enzalutamide (B1683756) can synergistically reduce CRPC growth and restrain neuroendocrine differentiation nih.gov. This combination has also been observed to enhance anti-tumor T-cell responses in mouse models nih.gov. In diffuse large B-cell lymphoma (DLBCL) models, the combination of the EZH2 inhibitor tazemetostat with the BCL2 inhibitor venetoclax (B612062) resulted in significant cell killing, particularly in models with EZH2 mutations and BCL2 translocations ashpublications.orgcornell-lymphoma.com. Preclinical studies also suggest that combining EZH2 inhibitors with chemotherapy may enhance efficacy in small cell lung cancer (SCLC), even in chemoresistant models nih.gov. Furthermore, EZH2 inhibition has been explored in combination with immunotherapy, such as anti-CTLA-4 therapy in melanoma mouse models, where it could reverse resistance mechanisms and synergize to suppress tumor growth volition.com.
Table 1 summarizes some examples of synergistic and combination therapy research involving EZH2 inhibitors.
Table 1: Examples of EZH2 Inhibitor Combination Studies in Preclinical Models
| EZH2 Inhibitor | Combination Agent(s) | Disease Model(s) | Observed Effect(s) | Source(s) |
| GSK126 | Romidepsin (HDAC inhibitor) | Lymphoma cell lines (EZH2 dysregulation) | Potent synergy, modulation of H3K27 marks, PRC2 disruption | researchgate.net |
| UNC1999 | HDAC inhibitors | Glioblastoma brain tumor-initiating cells | Synergy, augmented apoptosis, increased DNA damage | oncotarget.com |
| EZH2 inhibitor | DOT1L inhibitor | B-cell lymphoma cell lines | Synergistic antitumor effect, cooperative suppression of cell cycle genes | ashpublications.org |
| EPZ-6438 | Conventional chemotherapy | EZH2-mutant NHL preclinical models | Synergistic prevention of tumor growth | nih.gov |
| GSK126 | Etoposide (Chemotherapy) | Murine and human prostate cancer cell lines | Significantly increased cell death | nih.gov |
| GSK503 | HOTAIR-EZH2 inhibitor + Cisplatin | Ovarian cancer stem cells | Synergistic inhibitory effects | aacrjournals.orgbiorxiv.org |
| GSK126 | Enzalutamide (ARPI) | CRPC in vitro and mouse models | Synergistic reduction of growth, restrained neuroendocrine differentiation, enhanced T-cell response | nih.gov |
| Tazemetostat | Venetoclax (BCL2 inhibitor) | DLBCL cell lines and organoids (EZH2 mutant/BCL2 translocation) | Markedly enhanced cell killing | ashpublications.orgcornell-lymphoma.com |
| EZH2 inhibitor | Chemotherapy | SCLC preclinical models | Synergistic tumor suppressive effect (even in chemoresistant models) | nih.gov |
| EZH2 inhibitor | Anti-CTLA-4 immunotherapy | Melanoma mouse model | Reversed resistance, synergized to suppress growth | volition.com |
Development of Advanced Preclinical Disease Models
The development and utilization of advanced preclinical models are crucial for accurately assessing the potential of EZH2 inhibitors and their combinations.
Use of Patient-Derived Xenografts (PDX) and Organoids
Patient-derived xenografts (PDX) and organoids are increasingly used in cancer research as they better recapitulate the heterogeneity and characteristics of human tumors compared to traditional cell lines nih.govmdpi.comcancermodels.orgnih.gov. PDX models, established by engrafting human tumor tissue in immunodeficient mice, retain genomic and phenotypic profiles of the original tumors and can reproduce clinical drug responses nih.govcancermodels.org. Organoids, three-dimensional in vitro cultures derived from patient tissues or PDXs, offer a scalable platform that maintains key features of the original tumor, including histological and molecular characteristics mdpi.compcf.orgfrontiersin.orghuborganoids.nl.
EZH2 inhibitors, including GSK503 and GSK126, have been evaluated in these advanced models. GSK503 has been used in mouse models of melanoma and colorectal cancer medchemexpress.comjci.orgnih.gov. In a Lynch syndrome mouse model of colorectal cancer, GSK503 treatment reduced adenoma multiplicity and modulated immune regulatory pathways jci.orgnih.gov. GSK503 and GSK126 have also been tested in patient-derived organoid and organoid-PDX models of neuroendocrine prostate cancer, showing decreased viability in vitro and reduced tumor growth in vivo pcf.org. High-throughput drug screening in CRPC-NE organoids has also utilized GSK503 in combination screens researchgate.net. PDX-derived organoids are considered valuable 3D models for drug screening and development, offering advantages in speed and scalability mdpi.comhuborganoids.nl.
Integration of Microphysiological Systems in Drug Discovery Research
Microphysiological systems (MPS), also known as organ-on-a-chip systems, represent another frontier in preclinical modeling. These complex in vitro models aim to recapitulate human or animal physiology and disease states by mimicking key biological processes and the tissue microenvironment altex.orgdiaglobal.org. MPS can model organ-level responses, tissue-to-tissue interfaces, and incorporate microfluidic channels to simulate physiological flow diaglobal.org. While the search results discuss the general application of MPS in drug discovery and the challenges in integrating these systems altex.orgdiaglobal.orgsci-hub.senews-medical.net, specific published examples of GSK503 or other EZH2 inhibitors being tested within MPS models were not prominently found in the provided snippets. However, MPS hold potential for future EZH2 inhibitor research by providing more physiologically relevant platforms for evaluating efficacy, toxicity, and complex drug interactions in a controlled in vitro setting.
Broader Academic Implications of EZH2 Inhibition Beyond Specific Disease Models
Beyond their direct application in specific disease models, EZH2 inhibitors have broader implications for fundamental biological research.
Role in Stem Cell Biology and Differentiation Research
EZH2 plays a critical role in stem cell biology and differentiation, primarily through its function in the Polycomb Repressive Complex 2 (PRC2) which mediates gene silencing via H3K27 trimethylation researchgate.netnih.govescholarship.orgfrontiersin.org. Studies have shown that EZH2 is enriched in human embryonic stem cells (hESCs) and its expression is downregulated during differentiation researchgate.netnih.govescholarship.org. Inhibition of EZH2, for example, using GSK126, has been shown to promote the differentiation of hESCs into the mesodermal lineage and generate more mesenchymal stem cells (MSCs) by reducing H3K27me3 levels researchgate.netnih.govescholarship.org. This highlights EZH2 as a vital epigenetic modifier regulating hESC differentiation nih.gov. EZH2 has also been linked to cancer stem cells (CSCs), with research exploring its function in maintaining CSC properties and the potential of targeting EZH2 to eliminate CSCs and overcome treatment resistance aacrjournals.orgbiorxiv.orgtandfonline.com. The role of EZH2 in regulating the differentiation and function of T cells has also been investigated, suggesting its implications in immune-mediated conditions frontiersin.org.
Contributions to Understanding Chromatin Dynamics and Nuclear Organization
The investigation into Enhancer of Zeste Homolog 2 (EZH2) inhibitors has significantly advanced our understanding of chromatin dynamics and nuclear organization. While research directly detailing the deuterated compound GSK503-d8 is limited in publicly available literature, studies on its non-deuterated analog, GSK503, provide crucial insights into the mechanisms by which EZH2 inhibition impacts chromatin structure and function. GSK503 is a potent and selective inhibitor of EZH2 methyltransferase activity abcam.comnih.gov. This compound, a deuterated form, is expected to exhibit similar inhibitory effects on EZH2, with potential differences in pharmacokinetic properties.
EZH2 functions as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily mediates transcriptional repression through the trimethylation of lysine (B10760008) 27 on histone H3 (H3K27me3) nih.govjkchemical.combiorxiv.org. This histone modification is a critical epigenetic mark associated with condensed chromatin states and gene silencing. By inhibiting EZH2, GSK503 reduces global levels of H3K27me3, leading to alterations in chromatin structure and subsequent changes in gene expression disprot.orggoogleapis.com.
Research using GSK503 has demonstrated a global reduction in H3K27me3 peak height within chromatin fragments upon treatment googleapis.com. This reduction is not uniform across the genome; studies have shown that EZH2 inhibition can lead to a redistribution of PRC2 components and a retention of H3K27me3 at specific genomic loci, such as canonical embryonic stem cell PRC2 nucleation sites and differentiation-related genes. This suggests a complex interplay in how PRC2 is localized and how H3K27 methylation patterns are maintained or altered upon catalytic inhibition.
Furthermore, EZH2 inhibition by compounds like GSK503 has been shown to alter the expression patterns of genes involved in various cellular processes, including those related to chromatin structure disprot.org. Changes in histone marks beyond H3K27me3, such as H3K9me3 and H3K4me3, have also been observed following GSK503 treatment, indicating a broader impact on the epigenetic landscape disprot.org. The interplay between EZH2 and other chromatin modifiers and regulatory elements, such as the long non-coding RNA HOTAIR, further highlights the intricate mechanisms by which EZH2 influences chromatin dynamics and genome-wide chromatin accessibility.
Studies have also explored the impact of EZH2 inhibition on the binding of other proteins to chromatin. For instance, EZH2 inhibition has been shown to reduce the enrichment of β-catenin across the genome in certain contexts, suggesting that EZH2-mediated methylation can influence the genomic localization of non-histone proteins and thereby affect gene expression and nuclear organization.
Collectively, research utilizing EZH2 inhibitors like GSK503 provides valuable insights into the dynamic nature of chromatin and the pivotal role of EZH2-mediated H3K27 methylation in establishing and maintaining repressive chromatin states and influencing nuclear organization. These findings contribute to a deeper understanding of epigenetic regulation and its implications for various biological processes, including development and disease pathogenesis. Future research with this compound may further elucidate the precise pharmacokinetic-pharmacodynamic relationships and potentially uncover additional nuances in how sustained EZH2 inhibition impacts long-term chromatin remodeling and nuclear architecture.
Table 1: Impact of GSK503 on Histone Methylation
| Histone Mark | Effect of GSK503 Treatment (Example Findings) | Source |
| H3K27me3 | Significant reduction in protein levels; Global reduction in peak height. | disprot.orggoogleapis.com |
| H3K9me3 | Significant reduction in protein levels. | disprot.org |
| H3K4me3 | Significant reduction in protein levels; Little change observed at aggregated TSSs. | disprot.org |
| H3K36me3 | No significant change observed. | disprot.org |
Q & A
Q. What are the validated synthetic pathways for GSK503-d8, and how can researchers ensure reproducibility?
Methodological Answer:
- This compound synthesis typically involves deuterium labeling at specific positions, requiring precise control of reaction conditions (e.g., temperature, catalyst, and solvent systems). Key steps include isotopic exchange reactions or catalytic deuteration using deuterium gas .
- Reproducibility requires detailed documentation of purification methods (e.g., HPLC, column chromatography) and validation via nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation ≥98%. Cross-referencing protocols with peer-reviewed literature (e.g., Journal of Labelled Compounds and Radiopharmaceuticals) is critical .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Methodological Answer:
- Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Use mass spectrometry (MS) and NMR to monitor degradation products.
- Compare degradation kinetics across pH buffers (e.g., 2.0–9.0) to identify optimal storage conditions. Publish raw data in supplementary materials to enable peer validation .
Q. What in vitro assays are most suitable for studying this compound's mechanism of action?
Methodological Answer:
- Prioritize target-specific assays (e.g., kinase inhibition profiling) using recombinant proteins. Include positive/negative controls to minimize false positives.
- Validate results with orthogonal methods, such as surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across studies?
Methodological Answer:
- Perform meta-analysis of existing PK data, stratifying by variables like dosage, species, and analytical techniques (LC-MS vs. ELISA).
- Design a harmonized in vivo study controlling for metabolic differences (e.g., cytochrome P450 activity) and use stable isotope-labeled internal standards to improve data accuracy .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Methodological Answer:
- Apply nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. Use Akaike’s Information Criterion (AIC) to compare model fit.
- For small sample sizes, employ Bayesian hierarchical models to reduce overfitting. Collaborate with biostatisticians to predefine significance thresholds and adjust for multiple comparisons .
Q. How can computational modeling enhance the design of this compound experiments?
Methodological Answer:
- Use molecular dynamics (MD) simulations to predict deuterium’s impact on binding kinetics. Validate predictions with experimental binding assays.
- Integrate quantitative structure-activity relationship (QSAR) models to prioritize deuterated analogs for synthesis. Share code and force-field parameters in open repositories (e.g., GitHub) for transparency .
Q. What ethical considerations arise when designing animal studies with this compound?
Methodological Answer:
- Adhere to the 3Rs framework (Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize animal use.
- Disclose conflicts of interest (e.g., funding sources) and publish negative results to avoid publication bias. Submit protocols to institutional ethics committees for preapproval .
Data Analysis and Validation
Q. How should researchers address batch-to-batch variability in this compound bioactivity data?
Methodological Answer:
- Implement quality control (QC) checks for each batch using orthogonal assays (e.g., NMR for purity, LC-MS for isotopic enrichment).
- Apply mixed-effects models to statistically account for batch effects in bioactivity datasets. Report variability metrics (e.g., %CV) in all publications .
Q. What strategies are effective for validating this compound's target specificity in complex biological systems?
Methodological Answer:
Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism in disease models?
Methodological Answer:
- Perform transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling on treated vs. control samples. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify dysregulated networks.
- Apply systems biology approaches (e.g., weighted gene co-expression networks) to link molecular changes to phenotypic outcomes. Publish workflows in reproducible formats (e.g., Jupyter notebooks) .
Guidance for Peer Review and Publication
Q. What criteria should reviewers prioritize when evaluating studies on this compound?
Methodological Answer:
- Assess raw data accessibility, isotopic purity documentation, and statistical rigor. Require authors to disclose deuterium positions in chemical structures.
- Flag studies lacking proper controls (e.g., non-deuterated analogs) or failing to cite contradictory findings .
Q. How can researchers formulate hypotheses about this compound's therapeutic potential without commercial bias?
Methodological Answer:
- Base hypotheses on unmet clinical needs identified via systematic reviews (e.g., Cochrane Library). Avoid overextrapolating preclinical results; use patient-derived organoids or ex vivo models for translational relevance.
- Cite public preclinical datasets (e.g., NIH LINCS) to justify mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
